molecular formula C21H23N3O2S B2781764 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899914-15-9

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2781764
CAS RN: 899914-15-9
M. Wt: 381.49
InChI Key: ZORGCAZMYRVPMH-UHFFFAOYSA-N
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Description

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide, also known as DMPT, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DMPT is a thioacetamide derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Advantages and Limitations for Lab Experiments

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has advantages and limitations for lab experiments. One advantage is that it has been shown to have low toxicity, making it a potentially safe compound for use in animal studies. Additionally, 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide is relatively easy to synthesize and can be obtained in high yields. However, one limitation is that the mechanism of action of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide is not fully understood, and further research is needed to elucidate its effects. Additionally, 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has not been tested in clinical trials, and its safety and efficacy in humans are unknown.

Future Directions

There are several future directions for research on 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide. One direction is to further investigate its mechanism of action, particularly in relation to its effects on the Nrf2/ARE pathway and histone deacetylases. Another direction is to test its safety and efficacy in clinical trials, particularly in the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to optimize the synthesis of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide and to develop more efficient methods for its production.

Synthesis Methods

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide can be synthesized using different methods, including the reaction of 2-mercapto-N-(4-methoxyphenyl)acetamide with 2,2-dimethyl-4-(p-tolyl)-2H-imidazole in the presence of a base, or by reacting 2-(2,2-dimethyl-4-(p-tolyl)-2H-imidazol-5-ylthio)acetic acid with N-methyl-4-methoxyaniline in the presence of a coupling agent. The yield of 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide can vary depending on the reaction conditions used.

Scientific Research Applications

2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and apoptosis. 2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)-N-(4-methoxyphenyl)acetamide has been tested in animal models for its potential use in treating diseases such as Alzheimer's, Parkinson's, and cancer.

properties

IUPAC Name

2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-14-5-7-15(8-6-14)19-20(24-21(2,3)23-19)27-13-18(25)22-16-9-11-17(26-4)12-10-16/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORGCAZMYRVPMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC=C(C=C3)OC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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